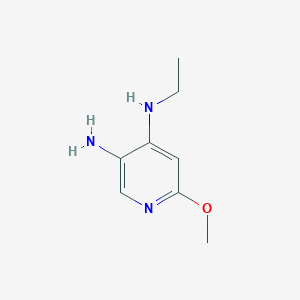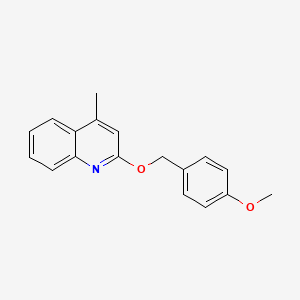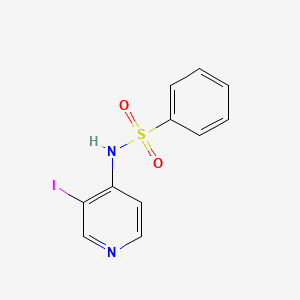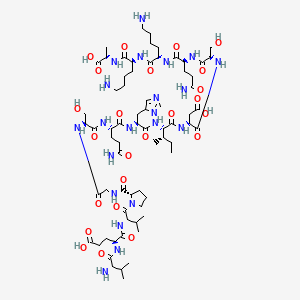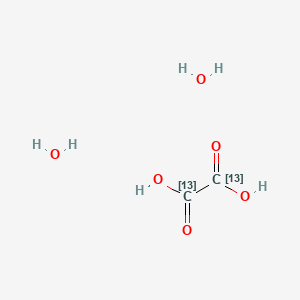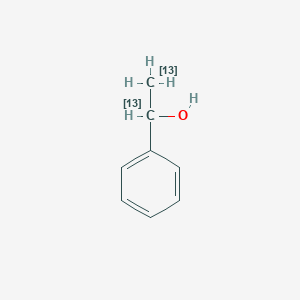![molecular formula C10H8O2 B1627377 Benzo[b]furane-3-yl acétaldéhyde CAS No. 352434-24-3](/img/structure/B1627377.png)
Benzo[b]furane-3-yl acétaldéhyde
Vue d'ensemble
Description
Benzo[b]furan-3-ylacetaldehyde is an organic compound that belongs to the benzofuran family, characterized by a fused benzene ring with a furan core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material sciences, and synthetic chemistry. The unique structural features of benzofuran derivatives make them valuable in the development of new therapeutic agents and industrial materials.
Applications De Recherche Scientifique
Benzo[b]furan-3-ylacetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mécanisme D'action
Target of Action
Benzo[b]furan-3-ylacetaldehyde, also known as 2-(1-benzofuran-3-yl)acetaldehyde, is a derivative of the benzo[b]furan motif . The benzo[b]furan motif has been the subject of numerous biological investigations due to its potential as a robust therapeutic option . It has shown promise as an anticancer, antibacterial, and antifungal agent . .
Mode of Action
The benzo[b]furan motif, to which this compound belongs, is known to interact with enzymes through diverse intermolecular interactions, including hydrogen bonding, π-stacking, metal coordination bonds, and van der waals and hydrophobic forces . These interactions enable a wide range of shapes to match the diverse enzyme binding pockets .
Biochemical Pathways
Benzo[b]furan derivatives have been found to be active against bacterial, viral, and inflammatory diseases . This suggests that these compounds may affect a variety of biochemical pathways related to these conditions.
Result of Action
Benzo[b]furan derivatives have demonstrated a fascinating array of biological and pharmaceutical activities, including antitumor properties .
Action Environment
The synthesis of benzo[b]furan derivatives has been achieved through various innovative synthetic routes and catalytic strategies , suggesting that the synthesis environment may play a role in the properties of these compounds.
Analyse Biochimique
Biochemical Properties
Benzo[b]furan-3-ylacetaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzo[b]furan derivatives have been shown to interact with enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase I . These interactions often involve hydrogen bonding, π-stacking, and van der Waals forces, which facilitate the binding of benzo[b]furan-3-ylacetaldehyde to the active sites of these enzymes .
Cellular Effects
Benzo[b]furan-3-ylacetaldehyde has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzo[b]furan derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, these compounds can affect the expression of genes involved in oxidative stress and inflammation, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of benzo[b]furan-3-ylacetaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . For instance, benzo[b]furan derivatives have been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the accumulation of DNA damage and the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzo[b]furan-3-ylacetaldehyde can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that benzo[b]furan derivatives can be stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to benzo[b]furan-3-ylacetaldehyde has been associated with changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of benzo[b]furan-3-ylacetaldehyde can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anticancer and anti-inflammatory activities . At high doses, benzo[b]furan-3-ylacetaldehyde can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
Benzo[b]furan-3-ylacetaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of benzo[b]furan-3-ylacetaldehyde within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, benzo[b]furan-3-ylacetaldehyde can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
Benzo[b]furan-3-ylacetaldehyde exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, benzo[b]furan-3-ylacetaldehyde may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]furan-3-ylacetaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with aldehydes in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of benzofuran derivatives, including Benzo[b]furan-3-ylacetaldehyde, often involves scalable synthetic routes that ensure high yield and purity. Methods such as catalytic hydrogenation, Friedel-Crafts acylation, and palladium-catalyzed coupling reactions are employed to produce these compounds on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[b]furan-3-ylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Benzo[b]furan-3-ylacetic acid.
Reduction: Benzo[b]furan-3-ylmethanol.
Substitution: Halogenated benzofuran derivatives.
Comparaison Avec Des Composés Similaires
Benzofuran: A simpler structure without the aldehyde group.
2-Acetylbenzofuran: Contains an acetyl group instead of an aldehyde group.
3-Hydroxybenzofuran: Features a hydroxyl group at the 3-position instead of an aldehyde
Uniqueness: Benzo[b]furan-3-ylacetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Propriétés
IUPAC Name |
2-(1-benzofuran-3-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIWXBHNEVHKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593008 | |
| Record name | (1-Benzofuran-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352434-24-3 | |
| Record name | 3-Benzofuranacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352434-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Benzofuran-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)
![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)
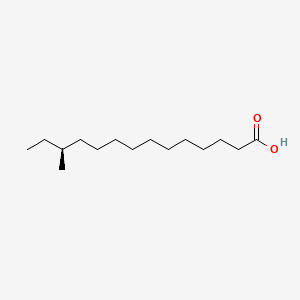
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(thiophen-2-yl)methyl]-L-cysteine](/img/structure/B1627299.png)
![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)
